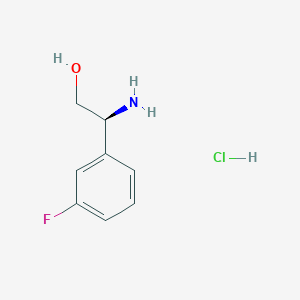

![molecular formula C16H14ClN3O2S B2399612 (4-(4-氯苯并[d]噻唑-2-基)哌嗪-1-基)(呋喃-2-基)甲甲酮 CAS No. 897479-92-4](/img/structure/B2399612.png)

(4-(4-氯苯并[d]噻唑-2-基)哌嗪-1-基)(呋喃-2-基)甲甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

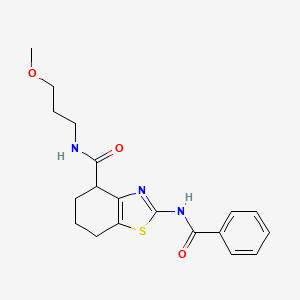

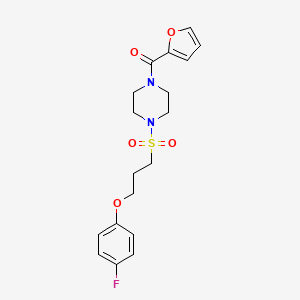

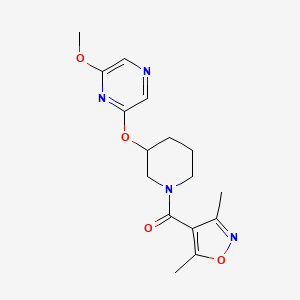

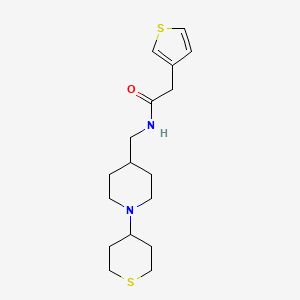

The compound “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a benzothiazole ring, which is a heterocyclic compound that is often found in drugs and other bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the colorimetric assays established weak COX-1 inhibitory activity of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 =0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 =5.12 μM) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide 8c has a melting point of 210–214 C .科学研究应用

缓蚀

与(4-(4-氯苯并[d]噻唑-2-基)哌嗪-1-基)(呋喃-2-基)甲甲酮相关的化合物的显着应用之一是缓蚀。研究表明,诸如 4-4-ABPFM 和 4-4-APFM 的衍生物在酸性介质中有效抑制低碳钢的腐蚀。这些化合物通过缩合和还原反应制备,表现出显着的抑制效率,4-4-ABPFM 高达 80%,4-4-APFM 高达 73%。在室温下两小时时,浓度为 100 ppm 时观察到最佳效率。它们作为具有显着阴极抑制和遵守朗缪尔吸附等温线的混合抑制剂的行为已被强调。使用扫描电子显微镜观察到由于在低碳钢上形成保护性薄层薄膜而导致的表面改善 (Singaravelu, Bhadusha, & Dharmalingam, 2022)。

抗菌活性

已经探索了(4-(4-氯苯并[d]噻唑-2-基)哌嗪-1-基)(呋喃-2-基)甲甲酮的衍生物的抗菌特性。例如,由呋喃-2-甲酰肼合成的化合物,包括转化为具有哌嗪等仲胺的曼尼希碱基的 1,2,4-三唑衍生物,已经证明对各种微生物具有抗菌活性 (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013)。

抗分枝杆菌潜力

苯并[d]噻唑-2-基(哌嗪-1-基)甲甲酮支架已被确定为一种有前途的抗分枝杆菌化学型。结构多样的苯并[d]噻唑-2-甲酰胺已显示出针对分枝杆菌结核 H37Rv 菌株的潜在抗结核活性。该类别中的一些化合物在低 μM 范围内表现出 MIC,具有低细胞毒性。一个统计上可靠的 CoMFA 模型支持这些发现,突出了它们的治疗指数和作为抗结核剂的潜力 (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016)。

抗癌和抗血管生成作用

某些硫代噻唑烷-4-酮衍生物,通过将含有哌嗪等部分的胺与特定酸偶联合成,已显示出显着的抗癌和抗血管生成作用。这些化合物已证明在减少肿瘤体积和细胞数量、延长患有艾氏腹水瘤 (EAT) 的小鼠的寿命以及表现出强大的抗血管生成特性方面具有功效。它们已显示出作为抗癌治疗的候选者的潜力,具有抑制肿瘤血管生成和细胞增殖的能力 (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010)。

作用机制

Target of Action

Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been reported to act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (possibly dopamine and serotonin receptors) and induce changes that lead to its therapeutic effects .

Pharmacokinetics

A structurally similar compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Similar compounds have shown anti-inflammatory properties , suggesting that this compound might also have similar effects.

安全和危害

未来方向

The future directions for the study of similar compounds could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

属性

IUPAC Name |

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGVRGDHAKMXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)

![N-(3,5-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)

![N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B2399550.png)